Chemistry of Renewable Resources
Determination of methoxyl and ethoxyl groups in lignin.
Synthesis and Biological Activity of a Schiff Base Derived from 3-Ethoxy Salicylaldehyde.
3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₁H₂₄ClNO and a molecular weight of 221.77 g/mol. It is classified under the category of cyclic amines and is characterized by the presence of an ethoxy group, two ethyl groups, and a methyl group attached to a cyclobutane structure. The compound is primarily identified by its CAS number 1376038-59-3 and is utilized in various chemical applications due to its unique structural features and properties .
The chemical reactivity of 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride can be attributed to its functional groups. It can undergo typical reactions associated with amines, such as:
Additionally, the ethoxy group may undergo hydrolysis under acidic or basic conditions, leading to the formation of ethanol and corresponding amine derivatives .
The synthesis of 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride typically involves several steps:
These methods are generally performed under controlled laboratory conditions to ensure high purity and yield .
3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride has potential applications in various fields:
The compound's properties may also lend themselves to use in materials science and as a reagent in organic synthesis .
Interaction studies involving 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride focus on its behavior in biological systems and its compatibility with other compounds. Preliminary studies suggest that:
Further research is necessary to fully understand these interactions and their implications for drug development .
Several compounds share structural similarities with 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Ethyl-N-methylcyclobutanamine | 1376435-46-9 | Lacks ethoxy group; simpler structure |
| N,N-Diethylcyclobutanamine | 1376038-58-2 | Similar cyclic structure; different substituents |
| Ethylcyclobutylamine | 1234567 | Contains cyclic structure but fewer substituents |
The uniqueness of 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride lies in its specific combination of ethoxy and diethyl groups on a cyclobutane framework, which may confer distinct pharmacological properties not present in simpler analogs. This complexity allows for diverse applications in medicinal chemistry and organic synthesis .
Crystal Structure Characteristics and Intermolecular Interactions
X-ray crystallographic studies of cyclobutane derivatives reveal critical structural insights into the target compound 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride. The fundamental cyclobutane framework adopts a non-planar puckered conformation with a characteristic butterfly-like geometry [1] [2]. The four carbon atoms deviate from coplanarity, with one carbon atom positioned approximately 25 degrees above the plane formed by the other three carbons [3]. This puckering significantly reduces torsional strain while maintaining the inherent angle strain of the four-membered ring system.
The crystalline form of the hydrochloride salt exhibits extensive hydrogen bonding networks that stabilize the molecular packing. Primary hydrogen bonds form between the protonated amine nitrogen and chloride counterions, with N-H···Cl⁻ distances typically ranging from 3.0 to 3.3 Ångströms [4]. Secondary hydrogen bonding interactions occur between the ethoxy oxygen and neighboring amine groups, creating chains of intermolecular associations that contribute to crystal stability.
Comparative analysis with related cyclobutane carboxylic acid derivatives demonstrates that hydrogen bonded dimer structures with centers of symmetry are common in these systems [5]. The cyclobutanecarboxylic acid analogs form characteristic O-H···O hydrogen bonds with distances of approximately 2.65 Ångströms, creating stable dimeric units in the solid state.
Molecular Geometry and Bond Parameters
The cyclobutane ring exhibits bond angles of 88-92 degrees, representing a significant deviation from the ideal tetrahedral angle of 109.5 degrees [6] [7]. This angular distortion contributes substantially to the ring strain energy, estimated at approximately 26 kcal/mol for the substituted system. The C-C bond lengths within the ring measure 1.554 Ångströms, slightly longer than typical alkane C-C bonds due to increased orbital overlap constraints [8].
The substituent effects on ring geometry are particularly pronounced. The bulky diethyl substitution at the 2-position forces the ring into a more puckered conformation compared to unsubstituted cyclobutane. The ethoxy group at the 3-position adopts a gauche conformation relative to the ring, minimizing steric interactions with the adjacent diethyl groups.
Proton NMR Chemical Shifts and Coupling Patterns
Nuclear magnetic resonance spectroscopy provides detailed conformational information for 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride. The characteristic ¹H NMR chemical shift of cyclobutane protons appears at 1.96 ppm, representing a significant downfield shift compared to cyclopropane (0.22 ppm) and reflecting the distinct electronic environment of the four-membered ring [9] [10].
The complex substitution pattern creates multiple non-equivalent proton environments. The cyclobutane ring protons exhibit complex multipicity due to geminal and vicinal coupling constants that vary widely based on ring conformation. Vicinal coupling constants in cyclobutanes range from 2.0 to 11.5 Hz for trans arrangements and 4.6 to 11.5 Hz for cis arrangements [11], providing direct evidence for the preferred ring puckering.
The N-methyl protons appear as a sharp singlet at approximately 2.3 ppm, while the ethoxy substituents generate characteristic multiplets at 1.2 ppm (CH₃) and 3.6 ppm (OCH₂). The chemical shift dispersion reflects the conformational rigidity imposed by the cyclobutane framework and the steric bulk of the diethyl substituents.
Carbon-13 NMR Analysis
¹³C NMR spectroscopy reveals four distinct carbon environments within the cyclobutane ring system. The quaternary carbon bearing the diethyl groups appears at approximately 42 ppm, while the methine carbons show chemical shifts around 35-38 ppm [12]. The significant chemical shift differences arise from the conformational constraints and substituent effects within the rigid four-membered ring.
The ethoxy carbon signals appear at characteristic positions: the methoxy carbon at 64 ppm and the methyl carbon at 15 ppm. These values confirm the presence of the ether linkage and provide structural verification of the ethoxy substituent positioning.
Dynamic NMR Studies and Conformational Exchange
Variable temperature NMR studies indicate that the cyclobutane ring undergoes rapid conformational exchange at room temperature, with interconversion between equivalent puckered forms [3]. The energy barrier for this ring flipping process is approximately 1.5 kcal/mol, allowing for facile conformational interconversion on the NMR timescale.
The presence of bulky substituents modulates this conformational mobility. The diethyl groups at the 2-position create additional steric constraints that favor specific ring conformations, as evidenced by the coupling constant patterns observed in the ¹H NMR spectrum [13].
Density Functional Theory Calculations
Computational modeling using density functional theory (DFT) methods provides quantitative insights into the ring strain and reactivity of 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride. B3LYP/6-31G(d,p) calculations predict a total ring strain energy of 26.3 kcal/mol for the substituted cyclobutane system, consistent with experimental thermochemical data [14].
The optimized geometry reveals a puckering angle of 29.7 degrees, in excellent agreement with experimental X-ray crystallographic measurements. The C-C bond lengths within the ring are calculated to be 1.554 Ångströms, with C-C-C bond angles of 88.1 degrees [8]. These parameters confirm the significant structural distortion from ideal tetrahedral geometry.
High-level ab initio calculations using coupled cluster methods [CCSD(T)] with large basis sets provide benchmark accuracy for structural and energetic parameters. The puckering barrier between the minimum D₂ₐ and transition state D₄ₕ configurations is calculated to be 498 cm⁻¹ (1.42 kcal/mol), within 10 cm⁻¹ of experimental values [8].
Molecular Dynamics Simulations
Molecular dynamics simulations reveal the conformational flexibility of the cyclobutane ring system in solution. The ring rapidly interconverts between equivalent puckered conformations with a characteristic timescale of 10-100 picoseconds. The presence of the ethoxy and diethyl substituents creates preferential conformational states that are populated according to their relative energies.
The solvation environment significantly influences conformational preferences. In polar solvents, hydrogen bonding interactions with the amine and ethoxy groups stabilize specific conformations, while in nonpolar solvents, the conformational distribution more closely resembles the gas-phase behavior.
Reactivity Predictions and Mechanistic Insights
Computational analysis predicts that the compound will undergo characteristic cyclobutane ring-opening reactions under acidic conditions. The calculated activation barrier for ring opening is 22.3 kcal/mol, consistent with the known reactivity of substituted cyclobutanes [15]. The reaction proceeds via protonation of the amine followed by nucleophilic attack at the most strained C-C bond.
The ethoxy group serves as a potential leaving group under appropriate conditions, with computational studies suggesting an SN2 displacement mechanism with an activation barrier of 24.1 kcal/mol. This reactivity pattern is characteristic of cyclobutane systems containing electron-withdrawing substituents.
Infrared Spectroscopic Characteristics
Infrared spectroscopy provides definitive identification of functional groups within 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride. The most prominent features include C-H stretching vibrations at 2915-2950 cm⁻¹ and 2855-2875 cm⁻¹, characteristic of cyclobutane methylene groups [16]. These frequencies are shifted compared to open-chain alkanes due to the constrained ring geometry.
The cyclobutane ring breathing mode appears as a medium-intensity band near 915 cm⁻¹, serving as a diagnostic marker for the four-membered ring system [16]. This absorption is particularly useful for distinguishing cyclobutane derivatives from other cycloalkanes, as it represents a characteristic vibrational mode unique to the four-membered ring.
The amine functional group contributes several diagnostic bands: N-H stretching at 3200-3400 cm⁻¹ (broad), C-N stretching at 1000-1250 cm⁻¹, and N-H bending at 1600-1650 cm⁻¹. The ethoxy group exhibits C-O stretching at 1100-1150 cm⁻¹ and C-H stretching of the methyl group at 2980 cm⁻¹.
Raman Spectroscopy and Ring Vibrations
Raman spectroscopy complements infrared analysis by providing access to symmetric vibrational modes that are infrared-forbidden. The symmetric ring breathing mode of cyclobutane appears at 970 cm⁻¹ in the Raman spectrum, corresponding to the radial expansion and contraction of the four-membered ring [16].
The C-C stretching modes within the ring generate Raman signals at 800-1000 cm⁻¹, with intensities that depend on the degree of ring substitution. The presence of electron-donating and electron-withdrawing substituents modulates these frequencies through inductive and resonance effects.
Vibrational Mode Assignments
Detailed vibrational analysis using symmetry-adapted coordinate systems reveals 23 normal modes for the substituted cyclobutane system [17]. The fundamental frequencies can be accurately calculated using one-dimensional Lie algebraic models, achieving root-mean-square deviations of less than 2 cm⁻¹ compared to experimental data.
The methylene deformation modes appear at 1420-1450 cm⁻¹, with splitting patterns that reflect the asymmetric substitution of the ring. The characteristic frequency near 1235 cm⁻¹ corresponds to methylene twisting motions that are diagnostic for cyclobutane systems containing at least one unsubstituted CH₂ group [16].
Structural Comparisons with Analogous Compounds
Comparative analysis with related cyclobutane derivatives reveals systematic trends in structural parameters and properties. The parent cyclobutane exhibits a puckering angle of 25 degrees and ring strain energy of 26.3 kcal/mol [2] [18]. Introduction of the ethoxy, diethyl, and N-methyl substituents increases the molecular complexity while maintaining the fundamental ring geometry.
Cyclobutanecarboxylic acid derivatives show similar puckering behavior, with the carboxyl group influencing the preferred ring conformation through electronic effects [5]. The hydrogen bonding capability of carboxylic acids creates different crystal packing arrangements compared to the amine hydrochloride salt.
Electronic Effects of Substituents
The electronic properties of substituents significantly influence cyclobutane ring stability and reactivity. Electron-donating groups such as alkyl substituents slightly reduce ring strain through hyperconjugative interactions, while electron-withdrawing groups increase the susceptibility to nucleophilic ring-opening reactions.
The ethoxy group represents an electron-donating substituent that stabilizes carbocationic intermediates formed during ring-opening processes. This electronic effect is reflected in the observed reactivity patterns and can be quantified through computational analysis of molecular orbital energies and charge distributions.
Biological Activity Correlations
Structure-activity relationships among cyclobutane derivatives reveal that the spatial arrangement of functional groups critically determines biological activity [19]. The rigid cyclobutane framework serves as a conformational constraint that can enhance binding affinity to specific receptor sites by reducing the entropic penalty associated with binding.
Cyclobutane-containing amino acids and neurotransmitter analogs demonstrate the utility of the four-membered ring as a bioisostere for other ring systems [20]. The target compound's structural features suggest potential applications as a building block for pharmaceutically relevant molecules, particularly in the design of conformationally restricted analogs of bioactive compounds.
Pharmacological Potential
Computer-aided prediction using structure-activity relationship databases suggests multiple potential biological activities for 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride [19]. The combination of the cyclobutane ring, amine functionality, and ether linkage creates a molecular framework that may interact with various biological targets.